3,5-Dichlorophenol

Catalog No.
S593693
CAS No.
591-35-5
M.F
C6H4Cl2O
M. Wt
163 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenol

CAS Number

591-35-5

Product Name

3,5-Dichlorophenol

IUPAC Name

3,5-dichlorophenol

Molecular Formula

C6H4Cl2O

Molecular Weight

163 g/mol

InChI

InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H

InChI Key

VPOMSPZBQMDLTM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)O

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.03 M
Very soluble in ethanol, ethyl ether; soluble in petroleum ether
In water, 5,380 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.54 (poor)

Synonyms

3,5-DCP, 3,5-dichlorophenol

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)O

The exact mass of the compound 3,5-Dichlorophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.03 mvery soluble in ethanol, ethyl ether; soluble in petroleum etherin water, 5,380 mg/l at 25 °csolubility in water, g/100ml at 25 °c: 0.54 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60649. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. It belongs to the ontological category of dichlorophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dichlorophenol is a chlorinated aromatic organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its primary value derives from the specific 3,5- (meta, meta-) substitution pattern of the chlorine atoms, which dictates the regiochemical outcome of subsequent reactions. This structural feature is non-interchangeable with other dichlorophenol isomers in processes where precise molecular architecture is critical for final product efficacy and purity.

Substituting 3,5-Dichlorophenol with other isomers, such as 2,4- or 3,4-Dichlorophenol, is a common cause of failure in multi-step synthesis. The specific positioning of the chlorine atoms fundamentally alters the compound's acidity (pKa), lipophilicity (LogP), and the electronic distribution of the aromatic ring. These differences directly impact reaction kinetics, byproduct formation, and purification efficiency. Using an incorrect isomer can lead to the synthesis of the wrong final molecule, drastically reduced yields, or complete reaction failure, making precise isomer selection a critical procurement decision.

Distinct Acidity Profile: Facilitates pH-Dependent Separations and Reactions

3,5-Dichlorophenol possesses a distinct acidity compared to its most common isomers. Its pKa of approximately 8.14 is higher than that of 2,4-Dichlorophenol (pKa ~7.9) but lower than 3,4-Dichlorophenol (pKa ~8.6). This intermediate acidity allows for more selective protonation and deprotonation under specific pH conditions, enabling finer control in extractions, separations, and pH-sensitive reaction steps where isomer differentiation is required.

Evidence DimensionAcidity (pKa)
Target Compound Data8.14
Comparator Or Baseline2,4-Dichlorophenol (~7.9); 3,4-Dichlorophenol (~8.6)
Quantified Difference~0.24 units higher than 2,4-DCP; ~0.46 units lower than 3,4-DCP
ConditionsAqueous solution at standard temperature.

This specific pKa value enables selective separation from other isomers and precise control over reactivity in pH-mediated synthetic protocols.

Increased Lipophilicity: Critical for Formulation and Partitioning Behavior

With an octanol-water partition coefficient (LogP) of approximately 3.6-3.7, 3,5-Dichlorophenol is demonstrably more lipophilic than its common isomers 2,4-Dichlorophenol (LogP ~3.1) and 3,4-Dichlorophenol (LogP ~3.4). This higher lipophilicity is a key parameter for procurement in applications requiring specific partitioning behavior, such as in the formulation of agrochemicals or pharmaceuticals, or in environmental fate studies where soil and sediment adsorption is critical.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound Data~3.6 to 3.7
Comparator Or Baseline2,4-Dichlorophenol (~3.1); 3,4-Dichlorophenol (~3.4)
Quantified Difference~16-19% higher LogP value than 2,4-DCP
ConditionsStandard LogP measurement/calculation.

The higher LogP value directly influences solubility in nonpolar solvents, membrane permeability, and environmental partitioning, making it the correct choice for formulations targeting lipophilic environments.

Essential Precursor for Regiochemically Demanding Syntheses

The 3,5-dichloro substitution pattern is a mandatory structural motif in various high-value downstream products. For example, it is a known precursor or intermediate in the synthesis of certain pharmaceuticals and dicarboximide fungicides, where this specific isomerism is essential for the final molecule's biological activity. Syntheses requiring a meta, meta-dichloro aromatic core cannot substitute other isomers without generating incorrect, inactive, or highly impure final compounds.

Evidence DimensionPrecursor Suitability
Target Compound DataRequired for syntheses demanding a 3,5-dichloro aromatic core
Comparator Or BaselineOther dichlorophenol isomers (e.g., 2,4-DCP, 3,4-DCP)
Quantified DifferenceQualitative but absolute: leads to the correct vs. incorrect final molecular structure
ConditionsMulti-step organic synthesis of specific APIs or agrochemicals.

For syntheses where the final product's function depends on the 3,5-dichloro pattern, this specific isomer is the only technically viable procurement option.

Building Block for Regiospecific Pharmaceuticals and Agrochemicals

As a starting material or key intermediate in multi-step syntheses where the final product's biological activity is conferred specifically by the 3,5-dichloro substitution pattern on the aromatic ring.

Development of Formulations Requiring High Lipophilicity

For use in formulating products that require enhanced partitioning into non-aqueous or lipid-rich phases, leveraging its higher LogP value compared to other dichlorophenol isomers.

pH-Mediated Process Control and Isomer Separation

In complex reaction mixtures containing multiple phenol isomers, its unique pKa can be exploited for selective extraction and separation, improving process efficiency and final product purity.

Physical Description

Prisms (from petroleum ether) or pink crystals. (NTP, 1992)
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Prisms from petroleum ethe

XLogP3

3.6

Boiling Point

451 °F at 760 mm Hg (NTP, 1992)
233.0 °C
233 °C
at 100.9kPa: 233 °C

Vapor Density

Relative vapor density (air = 1): 5.6

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0

LogP

3.62 (LogP)
log Kow = 3.62
3.62-3.68

Melting Point

154 °F (NTP, 1992)
68.0 °C
68 °C

UNII

FG32L88KO9

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 50 of 51 companies with hazard statement code(s):;
H302 (82%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (82%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (78%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (84%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Chlorinated phenols ... are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/

Vapor Pressure

0.01 mmHg
0.00842 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 1

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/

Other CAS

591-35-5

Wikipedia

3,5-dichlorophenol

Biological Half Life

0.12 Days

Methods of Manufacturing

... Catalytic hydrodechlorination of polychlorophenols in organic or aqueous media with a palladium catalyst was used to obtain 3-chlorophenol and 3,5-dichlorophenol. Hydrodechlorination of polychlorophenols with hydriodic acid in an aqueous or organic medium has also been reported.
HYDROLYSIS OF 1,2,4-TRICHLOROBENZENE USING A COPPER, ZINC OR IRON HALIDE CATALYST; PARTIAL DEHALOGENATION OF POLYCHLOROPHENOL; DIAZOTIZATION OF 3,5-DICHLOROANILINE FOLLOWED BY HYDROLYSIS OF THE DIAZONIUM SALT
Hydrolysis of chlorobenzenes can be carried out in alkaline aqueous media, with or without the presence of copper salts. It can be done in the vapor phase at 250 - 400 °C on phosphates or on silica at 500 - 550 °C. Hydrolysis is most frequently carried out in the presence of methanolic sodium or potassium at 150 - 200 °C and 1.0 - 3.0 MPa. /Mono-, Di-, and Trichlorophenols with Chlorine in a Meta Position/
Sulfonation of chlorobenzenes followed by the desulfonation of chlorobenzenesulfonic acids can be used to produce numerous chlorophenols. The chlorobenzenes are sulfonated by using 15 - 20% oleum at 60 - 80 °C. The subsequent desulfonation is usually carried out by using 15 - 25% aqueous sodium hydroxide solution at 180 - 220 °C and 1.5 - 3.0 MPa. /Mono-, Di-, and Trichlorophenols with Chlorine in a Meta Position/
For more Methods of Manufacturing (Complete) data for 3,5-DICHLOROPHENOL (6 total), please visit the HSDB record page.

General Manufacturing Information

Phenol, 3,5-dichloro-: ACTIVE

Analytic Laboratory Methods

Separation of free chlorophenol isomers on non-polar and polar quartz capillary columns was studied. /Chlorophenol isomers/
Determination of chlorinated phenols in water, wastewater, and wastewater sludge by capillary GC/ECD /Chlorinated phenols/
A method is presented for the simultaneous determination of a wide range of carboxylic acids and phenols in water. Extractive alkylation is used with the tetrabutylammonium ion as counter ion and pentafluorobenzylbromide as alkylating agent. Extracts are analyzed by glass capillary gas chromatography and electron capture detection. Using a 1 ml water sample, the detection limit is 1-10 ug/l. /Chlorophenols/
Chlorophenols were separated by high pressure liquid chromatography with UV detection (280 nm) in conjunction with electrochemical detection. /Chlorophenols/
For more Analytic Laboratory Methods (Complete) data for 3,5-DICHLOROPHENOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Chlorinated phenols in urine are isolated by sorption onto small column of macroreticular resin. The phenols were eluted from column with 2-propanol in hexane; solution concentrated & the phenols were separated & analyzed by GC. /Chlorinated phenols/
A method is described for the confirmation of chlorophenols in hydrolyzed urine (human) using gas chromatography and liquid chromatography with electrochemical detection. /Chlorophenols/
A method for the detection and confirmation of trace amounts of chlorophenol residues in environmental and biological samples by quadrupole mass spectrometry with selected-ion monitoring (sim) is described. Use of sim eliminates background interference which allows identification of chlorophenol residues in human urine. Phenol concentrations as low as 1.0 pmol/mL urine gave peaks that were discernible by sim. /Chlorophenol/

Dates

Last modified: 08-15-2023

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